molecular formula C20H18O3 B5308293 3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one

3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one

Cat. No. B5308293
M. Wt: 306.4 g/mol
InChI Key: VONJJJOUIGEMCD-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one, also known as EPP, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. EPP belongs to the family of chalcones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to be mediated through multiple pathways. This compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been found to interact with various proteins, including caspases, PI3K, and matrix metalloproteinases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and inhibit the production of pro-inflammatory cytokines and oxidative stress markers. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one in lab experiments is its low toxicity and high stability. This compound has been found to have low cytotoxicity in various cell types, and it is stable under normal laboratory conditions. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other anti-cancer and anti-inflammatory agents to enhance its efficacy. Additionally, the study of this compound in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases, may provide further insight into its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant activity, and it has low toxicity and high stability. While there are limitations to using this compound in lab experiments, there are several future directions for the study of this compound that may provide further insight into its potential therapeutic applications.

Synthesis Methods

3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one can be synthesized through a simple and efficient method that involves the condensation of 4-(2-propyn-1-yloxy)benzaldehyde with ethyl-4-hydroxybenzoate in the presence of a base catalyst. The resulting product is then subjected to Claisen-Schmidt condensation with acetophenone in the presence of a base to yield this compound. The purity and yield of this compound can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

3-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1-phenyl-2-propen-1-one has been studied for its potential use in various scientific research applications. One of the primary areas of interest is cancer research, as this compound has been shown to exhibit anti-cancer activity in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound has also been shown to inhibit cancer cell migration and invasion by modulating the expression of matrix metalloproteinases.
In addition to cancer research, this compound has also been studied for its potential use in anti-inflammatory and antioxidant research. This compound has been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers in various cell types, including macrophages and endothelial cells.

properties

IUPAC Name

(E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-3-14-23-19-13-11-16(15-20(19)22-4-2)10-12-18(21)17-8-6-5-7-9-17/h1,5-13,15H,4,14H2,2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJJJOUIGEMCD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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